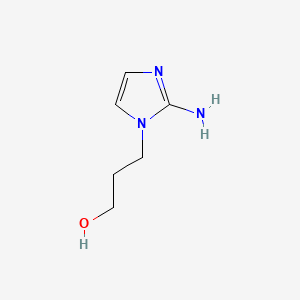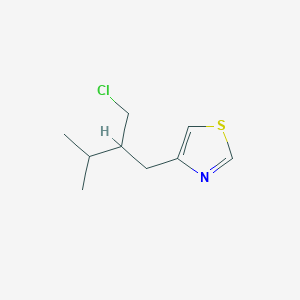
4-(2-(Chloromethyl)-3-methylbutyl)thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-(Chloromethyl)-3-methylbutyl)thiazole is a heterocyclic compound containing a thiazole ring, which is a five-membered ring with sulfur and nitrogen atoms at positions 1 and 3, respectively. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Chloromethyl)-3-methylbutyl)thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-3-methylbutylamine with a thioamide in the presence of a base, leading to the formation of the thiazole ring . The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are often employed to obtain the final product .
化学反应分析
Types of Reactions
4-(2-(Chloromethyl)-3-methylbutyl)thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in substitution reactions, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .
科学研究应用
4-(2-(Chloromethyl)-3-methylbutyl)thiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Agriculture: Thiazole derivatives are explored for their use as agrochemicals, including pesticides and herbicides.
Materials Science: The compound is investigated for its potential use in the development of new materials with unique electronic and optical properties.
作用机制
The mechanism of action of 4-(2-(Chloromethyl)-3-methylbutyl)thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with the target molecules . These interactions can modulate the activity of the target, leading to various biological effects. For example, in medicinal chemistry, the compound may inhibit the activity of a bacterial enzyme, leading to antibacterial effects .
相似化合物的比较
Similar Compounds
2-(2-(2-((5-(1-(4-chlorophenoxy)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)thiazol-4-yl)acetic acid: Exhibits antifungal activity.
[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides: Shows cytotoxic activity against tumor cell lines.
Uniqueness
4-(2-(Chloromethyl)-3-methylbutyl)thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C9H14ClNS |
|---|---|
分子量 |
203.73 g/mol |
IUPAC 名称 |
4-[2-(chloromethyl)-3-methylbutyl]-1,3-thiazole |
InChI |
InChI=1S/C9H14ClNS/c1-7(2)8(4-10)3-9-5-12-6-11-9/h5-8H,3-4H2,1-2H3 |
InChI 键 |
QXAABWGITGUROS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(CC1=CSC=N1)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



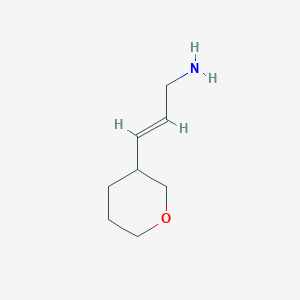



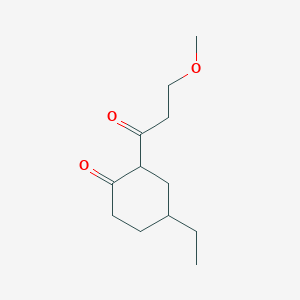
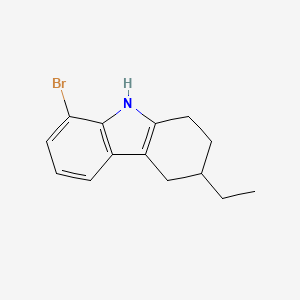
![[3-(Trifluoromethyl)cyclohexyl]methanesulfonamide](/img/structure/B13634584.png)
![3-(Chloromethyl)spiro[3.3]heptan-1-one](/img/structure/B13634586.png)
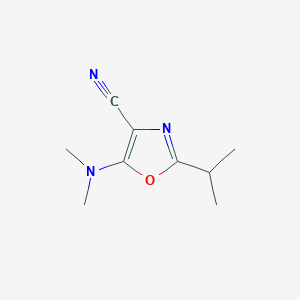
![2,5-Dioxa-8-azaspiro[3.4]octane](/img/structure/B13634592.png)

![2-[(3Z)-3-hydroxyiminocyclopentyl]isoindole-1,3-dione](/img/structure/B13634600.png)
